molecular formula C25H23N3O6 B12029152 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate CAS No. 769156-78-7

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B12029152
CAS No.: 769156-78-7
M. Wt: 461.5 g/mol
InChI Key: TWPBHGDUECVGCI-WGOQTCKBSA-N
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Description

4-((E)-{[Anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate is a synthetic organic compound characterized by a hydrazone-linked anilino(oxo)acetyl moiety attached to a substituted phenyl ring. The core structure consists of:

  • A phenyl ring substituted with an ethoxy group at position 2 and a hydrazono-methyl group at position 2.
  • A hydrazone bridge (E-configuration) connecting the phenyl ring to an anilino(oxo)acetyl group.
  • A 4-methoxybenzoate ester at the para position of the phenyl ring.

This compound belongs to the class of aryl hydrazones, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial, antitumor, and enzyme-inhibiting agents .

Properties

CAS No.

769156-78-7

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H23N3O6/c1-3-33-22-15-17(16-26-28-24(30)23(29)27-19-7-5-4-6-8-19)9-14-21(22)34-25(31)18-10-12-20(32-2)13-11-18/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+

InChI Key

TWPBHGDUECVGCI-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazono group can form stable complexes with metal ions, which may contribute to its biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Phenyl Ring Benzoate Group Modification Molecular Weight Key Properties/Activities
Target Compound 2-ethoxy, 4-hydrazono 4-methoxy 505.53 g/mol High lipophilicity (predicted)
4-((E)-{[Anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate 2-methoxy, 4-hydrazono 3,4-dichloro 615.04 g/mol Increased halogenated reactivity
2-ethoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate 2-ethoxy, 4-hydrazono 4-ethoxy 505.53 g/mol Enhanced metabolic stability
4-((E)-{[Anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-chlorobenzoate 2-ethoxy, 4-hydrazono 4-chloro 615.04 g/mol Electron-withdrawing effects
4-((E)-{[Anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate 2-ethoxy, 4-hydrazono 2,4-dichloro 649.91 g/mol Potential antimicrobial activity

Key Observations:

Ethoxy vs. Methoxy: Ethoxy groups (as in the target compound) increase steric bulk compared to methoxy, possibly affecting binding to biological targets .

Impact on Lipophilicity :

  • Chlorine substituents (e.g., in ) increase hydrophobicity but may reduce solubility. The target compound’s 4-methoxy group balances moderate lipophilicity with better solubility than halogenated analogues.

Biological Activity Trends :

  • Compounds with chlorinated benzoate groups (e.g., ) show enhanced antimicrobial activity due to halogen-driven interactions with bacterial enzymes .
  • The 4-ethoxybenzoate analogue demonstrated improved metabolic stability in vitro, suggesting that alkoxy groups may resist enzymatic degradation.

Pharmacological Potential

  • Anticholinesterase Activity: Analogues with hydrazono moieties (e.g., ) inhibit acetylcholinesterase (AChE), a target for neurodegenerative diseases.
  • Antimicrobial Efficacy: Pyrazole-hydrazone hybrids (e.g., ) exhibit MIC values as low as 0.19 µg/mL against S.

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